molecular formula C20H15P B14202175 3,3-Diphenyl-3H-phosphindole CAS No. 919766-03-3

3,3-Diphenyl-3H-phosphindole

Cat. No.: B14202175
CAS No.: 919766-03-3
M. Wt: 286.3 g/mol
InChI Key: YXWYUOUSKNIUJH-UHFFFAOYSA-N
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Description

3,3-Diphenyl-3H-phosphindole is a heterocyclic compound that contains both phosphorus and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-3H-phosphindole typically involves the reaction of diphenylphosphine with an appropriate indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diphenylphosphine is coupled with an indole derivative under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-3H-phosphindole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphindoles, and reduced phosphine derivatives .

Scientific Research Applications

3,3-Diphenyl-3H-phosphindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-3H-phosphindole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenyl-2,2’-binaphthol: Used as a ligand in asymmetric synthesis.

    3,3-Diphenylindan-1,2-dione: Known for its reactivity with phosphonium ylides.

    3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Exhibits photochromic properties.

Uniqueness

3,3-Diphenyl-3H-phosphindole is unique due to its combination of phosphorus and nitrogen within a heterocyclic framework, which imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

919766-03-3

Molecular Formula

C20H15P

Molecular Weight

286.3 g/mol

IUPAC Name

3,3-diphenylphosphindole

InChI

InChI=1S/C20H15P/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)15-21-19-14-8-7-13-18(19)20/h1-15H

InChI Key

YXWYUOUSKNIUJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=PC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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